Enhanced Lipophilicity (XLogP3) Compared to Non-Halogenated Analog
The target compound demonstrates a significant increase in computed lipophilicity (XLogP3 = 2.0) compared to its direct non-halogenated analog 1-(1,3-benzoxazol-2-yl)cyclobutan-1-amine (XLogP3 = 1.4) [1]. This +0.6 log unit difference is critical for modulating membrane permeability and binding to hydrophobic protein pockets.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | 1-(1,3-Benzoxazol-2-yl)cyclobutan-1-amine (CAS 1508917-73-4): XLogP3 = 1.4 |
| Quantified Difference | +0.6 log units |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2024.11.20 |
Why This Matters
For medicinal chemistry programs, a higher XLogP3 suggests better passive membrane permeability, a crucial parameter for optimizing oral bioavailability and CNS penetration of drug candidates.
- [1] PubChem. XLogP3-AA Computed Properties for CID 81161396 and CID 81161309. National Center for Biotechnology Information, 2024. View Source
